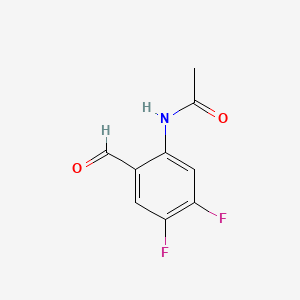

N-(4,5-difluoro-2-formylphenyl)acetamide

Description

N-(4,5-Difluoro-2-formylphenyl)acetamide is an acetamide derivative featuring a difluorophenyl ring substituted with a formyl group at the ortho position and an acetylated amine.

Properties

Molecular Formula |

C9H7F2NO2 |

|---|---|

Molecular Weight |

199.15 g/mol |

IUPAC Name |

N-(4,5-difluoro-2-formylphenyl)acetamide |

InChI |

InChI=1S/C9H7F2NO2/c1-5(14)12-9-3-8(11)7(10)2-6(9)4-13/h2-4H,1H3,(H,12,14) |

InChI Key |

OKFNRWMFRRBUCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C=O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-difluoro-2-formylphenyl)acetamide typically involves the reaction of 4,5-difluoro-2-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and technology to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-difluoro-2-formylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 4,5-difluoro-2-carboxyphenylacetamide.

Reduction: 4,5-difluoro-2-aminophenylacetamide.

Substitution: 4,5-dimethoxy-2-formylphenylacetamide.

Scientific Research Applications

N-(4,5-difluoro-2-formylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-difluoro-2-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of its potential anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs in Antimicrobial Activity

Several acetamide derivatives with halogenated aromatic systems demonstrate antimicrobial activity. For example:

- Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibits potent activity against gram-positive bacteria due to the synergistic effects of the difluorophenyl group and the sulfonated piperazine-thiazole system .

- Compound 49 : N-(Thiazol-2-yl)acetamide derivative shows antifungal activity, attributed to the thiazole ring’s ability to disrupt fungal membranes .

Comparison :

| Property | N-(4,5-Difluoro-2-formylphenyl)acetamide | Compound 47 (Antimicrobial) |

|---|---|---|

| Core Structure | Difluorophenyl + formyl + acetamide | Difluorophenyl + sulfonated piperazine-thiazole |

| Key Substituents | Formyl (-CHO) | Benzo[d]thiazol-sulfonyl |

| Bioactivity | Not reported (potential intermediate) | Gram-positive antibacterial |

The absence of a sulfonated heterocycle in the target compound may limit its direct antimicrobial efficacy, but the formyl group could serve as a site for further functionalization to enhance activity.

Pyridazinone-Based Acetamides as Receptor Agonists

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as selective FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils .

Comparison :

| Property | This compound | Pyridazinone Derivative (FPR2 Agonist) |

|---|---|---|

| Aromatic System | Difluorophenyl | Pyridazinone + methoxybenzyl |

| Functional Groups | Formyl (-CHO) | Methoxy (-OCH3), bromophenyl |

| Pharmacological Role | Undetermined | Pro-inflammatory signaling modulation |

Pyrrole Alkaloids with Formyl Substituents

Pyrrole alkaloids like N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide, isolated from Fusarium incarnatum, demonstrate antitumor and antioxidant properties. The formyl group enhances reactivity, enabling interactions with cellular targets .

Comparison :

| Property | This compound | Fusarium Pyrrole Alkaloid |

|---|---|---|

| Core Structure | Acetamide + difluorophenyl | Pyrrole + hydroxymethyl + acetamide |

| Formyl Position | Ortho to acetamide | Embedded in pyrrole ring |

| Bioactivity | Not reported | Antitumor, antioxidant |

The target compound’s formyl group is positioned on a phenyl ring rather than a pyrrole, which may alter its redox activity and target specificity.

Thiadiazolyl Acetamide Derivatives

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide incorporates a thiadiazole ring, which improves metabolic stability and binding affinity in heterocyclic systems .

Comparison :

| Property | This compound | Thiadiazolyl Acetamide |

|---|---|---|

| Heterocyclic System | None | 1,3,4-Thiadiazole |

| Substituents | Difluoro, formyl | Fluorophenyl, acetyl |

| Potential Application | Synthetic intermediate | Antimicrobial, enzyme inhibition |

The thiadiazole ring in the analog enhances rigidity and electronic properties, which are absent in the target compound.

Physicochemical Properties of Structural Analogs

- N-(2-Formyl-4,5-dimethylphenyl)acetamide (CAS 70128-17-5): Molecular Formula: C11H13NO2 Molecular Weight: 191.23 g/mol Substituents: Methyl groups at 4,5-positions .

Comparison :

| Property | This compound | N-(2-Formyl-4,5-dimethylphenyl)acetamide |

|---|---|---|

| Molecular Weight | ~215 g/mol (estimated) | 191.23 g/mol |

| Substituents | Electron-withdrawing (-F) | Electron-donating (-CH3) |

| Lipophilicity | Higher (due to -F) | Lower |

Fluorine substituents likely increase the target compound’s lipophilicity and metabolic stability compared to methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.